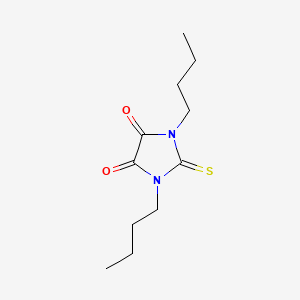
Merodantoin
Descripción general
Descripción
Merodantoin es un compuesto químico conocido por su significativa actividad antitumoral. Es un inductor de apoptosis, que desencadena la apoptosis celular asociada con la autofagia dependiente de especies reactivas de oxígeno (ROS). This compound se dirige a las células cancerosas que expresan mutaciones KRAS implicadas en la producción de ROS dependiente de Akt .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Merodantoin implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran solventes orgánicos y catalizadores .
Métodos de Producción Industrial
La producción industrial de this compound generalmente involucra la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso garantiza la alta pureza y consistencia del producto final, lo cual es esencial para su uso en investigación científica y aplicaciones terapéuticas potenciales .
Análisis De Reacciones Químicas
Tipos de Reacciones
Merodantoin se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo en condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Merodantoin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar reacciones químicas y mecanismos.
Biología: Investigado por su papel en la inducción de apoptosis y autofagia en células cancerosas.
Medicina: Explorado como un posible agente terapéutico para tratar cánceres con mutaciones KRAS.
Industria: Utilizado en el desarrollo de nuevos fármacos antitumorales y otros productos farmacéuticos
Mecanismo De Acción
Merodantoin ejerce sus efectos induciendo apoptosis en las células cancerosas a través de la autofagia dependiente de ROS. El compuesto se dirige a las células cancerosas que expresan mutaciones KRAS, lo que lleva a la producción de ROS y la muerte celular posterior. La participación de las topoisomerasas y la morfología y función mitocondrial también juega un papel en la citotoxicidad observada .
Comparación Con Compuestos Similares
Compuestos Similares
Merocil: Otro compuesto con actividad antitumoral, similar en estructura y función a Merodantoin.
Merocianina 540: Un compuesto conocido por sus aplicaciones de terapia fotodinámica y sus propiedades antitumorales
Singularidad de this compound
This compound es único debido a su objetivo específico de células cancerosas con mutaciones KRAS y su mecanismo que involucra la autofagia dependiente de ROS. Esta especificidad lo convierte en un candidato prometedor para terapias contra el cáncer dirigidas .
Propiedades
IUPAC Name |
1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLNLNNPFTDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)N(C1=S)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162414 | |
| Record name | Merodantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-73-4 | |
| Record name | Merodantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merodantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



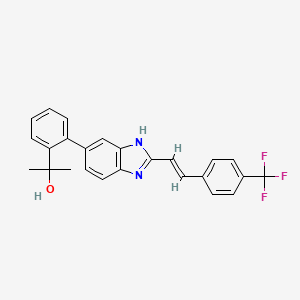

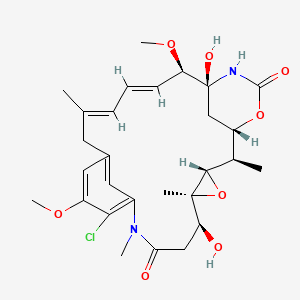

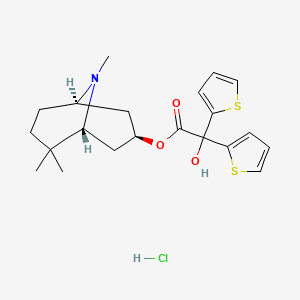

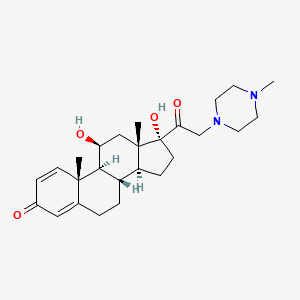

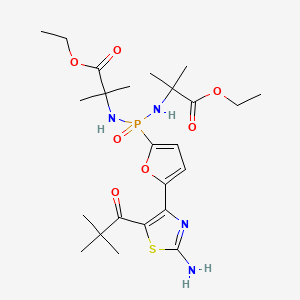
![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)

